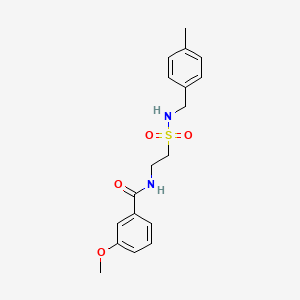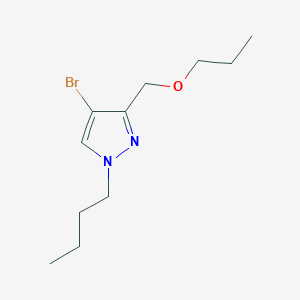
N-(5-phenyl-1,3,4-oxadiazol-2-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their broad range of chemical and biological properties and have become important synthons in the development of new drugs .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or hydrazides . The exact method can vary depending on the specific substituents on the oxadiazole ring .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is characterized by a planar ring system. The crystal structure of a related compound, N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea, has been established; the crystal structure belongs to the triclinic system with Z=2, and the urea linkage is coplanar with intramolecular hydrogen bond formation, making the structure analogous to a four-ring compound .Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazoles can be influenced by the nature of the substituents on the ring. For example, iridium complexes with N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide as the ancillary ligand showed significant performance differences .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can be influenced by the nature of the substituents on the ring. For example, the solubility, melting point, and spectral properties can vary .科学的研究の応用
Pharmacological Applications
1,3,4-oxadiazole derivatives are recognized for their diverse pharmacological activities. These compounds have been studied for their potential as analgesic, anti-inflammatory, antitumor, antioxidant, and antimicrobial agents, among others. The oxadiazole core is particularly valued for its ability to serve as a bioisostere, substituting for carboxylic acids, carboxamides, and esters in drug molecules, thus enhancing the pharmacokinetic profiles of these compounds. Research emphasizes the significance of the 1,3,4-oxadiazole moiety in developing new medicinal agents with improved efficacy and reduced toxicity (Rana, Salahuddin, & Sahu, 2020).
Chemical and Material Science
Beyond pharmacology, 1,3,4-oxadiazole derivatives find applications in material science, including polymers and luminescent materials. Their structural configuration allows for the development of electron-transporting materials, corrosion inhibitors, and chemosensors. The versatility of these compounds is attributed to their ability to engage in various weak interactions due to the presence of nitrogen atoms, making them suitable for a wide range of applications in designing fluorescent materials and metal-ion sensors (Sharma, Om, & Sharma, 2022).
Synthetic Routes and Metal-Ion Sensing
In the context of synthetic chemistry, 1,3,4-oxadiazoles are highlighted for their straightforward synthetic routes and the feasibility of introducing π-conjugated groups. This ease of synthesis, combined with their high photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites, underscores their utility in developing chemosensors for selective metal-ion sensing. This application is particularly relevant for environmental monitoring and the development of diagnostic tools (Sharma, Om, & Sharma, 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-13(2,3)11(17)14-12-16-15-10(18-12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSOOYYBPOAMNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Methoxyphenyl)amino]butanoic acid](/img/structure/B2719662.png)
![1-{1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2719663.png)



![Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2719672.png)

![(E)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-(thiophen-2-ylmethylene)benzohydrazide](/img/structure/B2719674.png)
![1-(2,6-dimethylmorpholino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2719675.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide](/img/structure/B2719677.png)

